molecular formula C8H9ClO2S B8727229 Ethyl (5-chlorothiophen-2-yl)acetate

Ethyl (5-chlorothiophen-2-yl)acetate

Cat. No. B8727229
M. Wt: 204.67 g/mol
InChI Key: OXNCPVPUWJYQRU-UHFFFAOYSA-N
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Description

Ethyl (5-chlorothiophen-2-yl)acetate is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (5-chlorothiophen-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-chlorothiophen-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (5-chlorothiophen-2-yl)acetate

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)acetate

InChI

InChI=1S/C8H9ClO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3

InChI Key

OXNCPVPUWJYQRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(S1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl methylsulfinylmethyl sulfide (5.53 g) and potassium hydroxide (2 g) were added to a solution of 5-chloro-2-thiophenecarboxyaldehyde (6.21 g) in methanol (70 mL), and the reaction solution was stirred with heating under reflux for 21 hours. After leaving to cool to room temperature, the solvent was evaporated under reduced pressure. Methylene chloride was added to the residue, the insoluble matter was removed by filtration, and the solvent was evaporated under reduced pressure. Then, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 5.61 g of a (E)/(Z) mixture of 2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene. A saturated solution of hydrogen chloride in ethanol (10 mL) was added to a solution of the resulting (E)/(Z) mixture of 2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene (5.61 g) in ethanol (80 mL), and the reaction solution was stirred with heating under reflux for 23 hours. After leaving to cool to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 3.31 g of the title compound. The property values of the compound are as follows.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
5.61 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Four

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